5-Bromo-4-methylthiophene-2-carboxamide
Description
Significance of Thiophene (B33073) Derivatives in Modern Chemical Research
Thiophene and its derivatives are cornerstones of modern chemical research, primarily due to their wide range of applications and unique chemical properties. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in biologically active molecules without significantly altering their function. This has led to the incorporation of thiophene moieties into numerous pharmaceutical compounds.
Substituted thiophenes are crucial building blocks in the synthesis of complex organic molecules. The reactivity of the thiophene ring can be tuned by the presence of various substituents, allowing for selective functionalization at different positions. For instance, halogenated thiophenes, such as those containing bromine, are particularly valuable as they can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. This makes them instrumental in the construction of larger, more complex molecular architectures.
The presence of functional groups like carboxamides and methyl groups further enhances their utility. The carboxamide group can be involved in hydrogen bonding and can be a precursor to other functional groups, while the methyl group can influence the electronic properties and steric environment of the molecule.
In the realm of advanced organic synthesis, substituted thiophenes are employed in the development of novel synthetic methodologies. Their unique electronic and steric properties can influence the regioselectivity and stereoselectivity of reactions. The development of efficient methods for the synthesis of polysubstituted thiophenes is an active area of research, as these compounds are key intermediates in the synthesis of a wide array of functional materials and biologically active compounds. For example, the regioselective synthesis of complex thiophene derivatives often involves multiple, carefully controlled steps, such as lithiation and bromination, starting from simple thiophene precursors. mdpi.comresearchgate.net
Contextualizing 5-Bromo-4-methylthiophene-2-carboxamide within the Landscape of Halogenated Thiophene Chemistry
Halogenated thiophenes represent a significant subclass of thiophene derivatives with broad applications. The introduction of a halogen atom, such as bromine, onto the thiophene ring provides a reactive handle for further chemical transformations. Specifically, a bromine atom at the 5-position of a 2-substituted thiophene is a common structural motif that allows for selective functionalization at that position.
While detailed studies on this compound are not readily found, the chemistry of closely related compounds provides valuable insights. For example, compounds like 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions to generate a library of derivatives. dovepress.com Similarly, the synthesis of other brominated thiophene carboxamides, such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been reported, highlighting the synthetic accessibility of such scaffolds. mdpi.comresearchgate.net These examples underscore the role of brominated thiophenes as key intermediates in the construction of diverse molecular frameworks.
Below is a table of related brominated thiophene compounds and their molecular data:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-bromo-N-(4-methylphenyl)thiophene-2-carboxamide | C12H10BrNOS | 296.18 |
| Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | 221.07 |
| 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | 191.05 |
| 1-(5-Bromo-4-methylthiophen-2-yl)ethanone | C7H7BrOS | 219.1 |
| Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate | C8H6BrNO2S | 276.11 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQMSWPHULFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621453 | |
| Record name | 5-Bromo-4-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189330-08-3 | |
| Record name | 5-Bromo-4-methyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189330-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Bromo 4 Methylthiophene 2 Carboxamide and Its Analogues
Strategies for Thiophene (B33073) Ring Functionalization
Functionalization of the thiophene ring is a critical step in the synthesis of the target compound and its analogues. The electronic properties of the thiophene ring, influenced by substituents, dictate the regiochemical outcome of these reactions.
The introduction of a bromine atom at a specific position on the thiophene ring is commonly achieved through electrophilic aromatic substitution. For precursors like 3-methylthiophene (B123197) or 4-methylthiophene-2-carboxylic acid, the 5-position is highly activated and susceptible to bromination.
Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield. For example, the bromination of 3-methylthiophene-2-carboxylic acid can be a key step in producing the desired 4-bromo-3-methyl-2-thiophenecarboxylic acid intermediate beilstein-journals.org. The reaction of a substituted thiophene with bromine in a solvent like acetic acid can also lead to selective bromination mdpi.com. Utilizing NBS, often with a catalyst or in a polar solvent, provides a milder alternative for regioselective bromination mdpi.com. The electron-donating methyl group and the directing effect of the group at the 2-position (such as a carboxylic acid) guide the incoming electrophile (Br+) predominantly to the C5 position.
| Precursor | Brominating Agent | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Methylthiophene-2-carboxylic acid | N-Bromosuccinimide (NBS) | Acetic Acid | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | beilstein-journals.org |
| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br₂ | Acetic Acid / CHCl₃ | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | mdpi.com |
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing specific positions on an aromatic ring that might otherwise be difficult to access. In thiophene chemistry, a directing group can guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate an adjacent carbon atom.
The carboxamide group at the C2 position of a thiophene ring can act as a directing group, facilitating lithiation at the C3 position mdpi.com. Following lithiation, the resulting organolithium intermediate can be quenched with a variety of electrophiles to introduce new functional groups. For instance, quenching with dimethylformamide (DMF) introduces a formyl (aldehyde) group mdpi.com.
Alternatively, lithiation of a substituted thiophene like 3-methylthiophene using a base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective for the 5-position nih.gov. This allows for the synthesis of 2,4-disubstituted thiophenes upon reaction with electrophiles nih.gov. This high regioselectivity is crucial for building complex thiophene-based molecules.
| Substrate | Lithiation Reagent | Electrophile (Quencher) | Resulting Functional Group | Reference |
|---|---|---|---|---|
| N-phenyl-5-propylthiophene-2-carboxamide | n-BuLi | DMF | Formyl group at C3 | mdpi.com |
| 3-Methylthiophene | LiTMP | Various Electrophiles | Substitution at C5 | nih.gov |
Carboxamide Formation and Modifications
The carboxamide moiety is a defining feature of the target compound. Its formation and subsequent modification are key aspects of the synthetic strategy.
The most direct route to forming the carboxamide is through the amidation of a corresponding thiophenecarboxylic acid precursor, such as 5-bromo-4-methylthiophene-2-carboxylic acid. Two primary methods are employed for this transformation.
The first involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose. The resulting acyl chloride is then treated with ammonia (B1221849) or a primary/secondary amine to yield the desired carboxamide beilstein-journals.org.
A second approach is direct amide coupling, where the carboxylic acid and amine are reacted together in the presence of a coupling agent. A common combination is N,N'-dicyclohexylcarbodiimide (DCC) as the coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst nih.gov. This method is often preferred for its milder conditions.
Once the primary carboxamide (R-CONH₂) is formed, the amide nitrogen can be further functionalized to create N-substituted derivatives. This typically involves deprotonation of the amide N-H with a suitable base, such as lithium hydride (LiH), to form an amidate anion dovepress.com. This nucleophilic anion can then react with various electrophiles, most commonly alkyl halides, to yield N-alkylated carboxamides dovepress.com. This strategy allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the synthesis of a library of analogous compounds.
Metal-Catalyzed Coupling Reactions in the Synthesis of Derivatives
The bromine atom at the 5-position of 5-bromo-4-methylthiophene-2-carboxamide serves as a versatile handle for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. These reactions are fundamental to creating a diverse range of derivatives where the bromine is replaced with aryl, heteroaryl, or other organic fragments.
The Suzuki-Miyaura cross-coupling reaction is particularly prominent in this context. This reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to couple the bromothiophene with an organoboron reagent, usually an arylboronic acid nih.govdovepress.com. The reaction requires a base, like potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), and is often carried out in a solvent mixture such as 1,4-dioxane (B91453) and water dovepress.com. The Suzuki reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage diversification of complex molecules nih.gov. This methodology has been successfully applied to synthesize various 5-arylthiophene-2-sulfonamide and carboxylate derivatives, demonstrating its utility for modifying the 5-position of the thiophene ring nih.govdovepress.comresearchgate.net. Other transition metals and coupling reactions, such as those involving nickel catalysts, are also employed in the synthesis of complex organic molecules nih.govmdpi.com.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 5-Bromothiophene derivative | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / Water | dovepress.comresearchgate.net |
| Pentyl 5-bromothiophene-2-carboxylate | Arylboronic Acid | Pd(PPh₃)₄ | - | Toluene / Water | nih.gov |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is particularly prominent in the synthesis of thiophene derivatives. nih.gov This reaction typically involves the coupling of an organoboron species (like an arylboronic acid) with an organohalide (such as a bromothiophene) in the presence of a palladium catalyst and a base. researchgate.netcore.ac.uk For the synthesis of analogues of this compound, the bromine atom at the C5 position serves as a versatile handle for introducing a wide array of aryl or heteroaryl substituents.
The versatility of the Suzuki reaction is demonstrated in the synthesis of various 5-arylthiophene derivatives. For instance, the coupling of 5-bromothiophene-2-carboxylic acid with different arylboronic acids has been successfully achieved, yielding 5-arylthiophene-2-carboxylate derivatives in moderate to good yields. nih.gov A typical catalytic system for this transformation involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), often in a mixed solvent system like 1,4-dioxane/water or toluene. nih.govresearchgate.netmdpi.com The reaction conditions are generally mild, accommodating a broad range of functional groups on the coupling partners. nih.gov
Research has shown that the reaction can be optimized by screening different solvents, bases, and catalyst loadings. nih.govmdpi.com For example, the synthesis of 2-(bromomethyl)-5-aryl-thiophenes was accomplished via the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids, showcasing the reaction's regioselectivity and functional group tolerance. mdpi.com Similarly, thiophene sulfonamide derivatives have been prepared from 5-bromothiophene-2-sulfonamide (B1270684) using this methodology. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 72 | nih.gov |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | mdpi.com |
| 5-Bromothiophene-2-sulfonamide | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 81 | nih.gov |
| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | Base | Not Specified | Not Specified | High Yields | libretexts.org |
C-H Arylation for Thiophene Functionalization
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners. chemistrysteps.comyoutube.com This methodology allows for the direct formation of a carbon-carbon bond between a C-H bond of the thiophene ring and an aryl halide. Palladium catalysis is commonly employed to achieve this transformation. utexas.edunih.gov
The regioselectivity of C-H arylation on the thiophene ring is a critical aspect. The C-H bonds at the α-positions (C2 and C5) are generally more reactive than those at the β-positions (C3 and C4). youtube.com Consequently, direct arylation of unsubstituted or 3-substituted thiophenes often occurs selectively at the α-position. utexas.edu However, advanced catalytic systems and the use of directing groups can steer the functionalization to otherwise less reactive positions. chemistrysteps.comorganic-chemistry.org For instance, employing a pH-sensitive directing group can enable access to 2,3,4- and 2,4,5-substituted thiophenes through sequential C-H functionalization pathways. chemistrysteps.comorganic-chemistry.org
The reaction is typically performed using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a ligand and a base. nih.gov The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. For example, phosphine-free bis(alkoxo)palladium complexes have been shown to be efficient for the α-arylation of thiophenes at low catalyst loadings. utexas.edu C-H functionalization at the more challenging β-position of thiophenes is also possible through strategies like a palladium-catalyzed 1,4-migration coupled with direct arylation. youtube.com This highlights the increasing sophistication of C-H activation techniques for creating complex thiophene architectures.
Multi-step Synthetic Protocols for Complex Thiophene Architectures
The construction of complex molecules based on the this compound scaffold often requires multi-step synthetic sequences. These protocols strategically combine various reactions to build the target architecture with precise control over the placement of functional groups.
Integration of Acetalation, Iodination, and Oxidation Sequences
A powerful strategy in multi-step synthesis involves the sequential use of protection, activation, and functionalization reactions. The integration of acetalation, iodination, and oxidation steps provides a versatile pathway to highly elaborate thiophene derivatives.
Acetalation (Protection): In a molecule containing multiple reactive sites, such as a thiophene with both a halide and a carbonyl group (e.g., an aldehyde or ketone), selective reactions can be challenging. Acetalation is a common method to protect carbonyl groups. organic-chemistry.org By reacting the carbonyl with a diol (like ethylene (B1197577) glycol) under acidic conditions, a cyclic acetal (B89532) is formed. This protecting group is stable under neutral and basic conditions, thereby shielding the carbonyl from nucleophiles or bases that might be used in subsequent steps. organic-chemistry.orgorganic-chemistry.org The protection is reversible and can be removed by treatment with aqueous acid.
Iodination (Activation): Following protection, the thiophene ring can be activated for subsequent cross-coupling reactions. Iodination is an effective method for this purpose, as iodo-aromatics are highly reactive coupling partners. The electrophilic iodination of thiophenes can be achieved efficiently using reagents like N-iodosuccinimide (NIS), often in the presence of a catalyst such as p-toluenesulfonic acid. chemistrysteps.com This allows for the regioselective introduction of an iodine atom onto the thiophene ring, creating a handle for further diversification. chemistrysteps.com
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation alters the electronic properties and reactivity of the thiophene ring system. Oxidation is typically performed using oxidizing agents like peracids or dimethyldioxirane. Thiophene-S-oxides are often unstable but can serve as reactive intermediates in cycloaddition reactions. The oxidation of an iodinated thiophene derivative would yield a highly functionalized building block, combining the reactivity of the iodo-substituent with the modified electronic character of the oxidized thiophene core. This sequence of protection, activation, and oxidation allows for the stepwise construction of complex thiophene architectures that would be difficult to access through more direct methods.
Ullmann Coupling in Thiophene Carboxylic Acid Synthesis
The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, utilizing copper as a catalyst or stoichiometric promoter. The traditional Ullmann coupling involves the self-coupling of two aryl halides at high temperatures to form a biaryl compound. This reaction has been applied to the synthesis of oligothiophenes; for example, the treatment of 2-iodothiophene (B115884) with copper can yield bithiophene and even terthiophene.
Ullmann-type reactions, or Ullmann condensations, extend this methodology to the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. These reactions are valuable for synthesizing aryl ethers, amines, and thioethers. The conditions for Ullmann reactions have historically been harsh, requiring high temperatures and stoichiometric amounts of copper. However, modern advancements have introduced improved catalytic systems with ligands that allow the reactions to proceed under milder conditions.
In the context of thiophene carboxylic acid synthesis, Ullmann coupling can be employed to link a thiophene moiety to another aromatic ring. For instance, a brominated or iodinated thiophene carboxylic acid derivative could be coupled with another aryl halide or a suitable nucleophile. The organocopper intermediate formed in the reaction mechanism reacts with the coupling partner to form the desired product. While often superseded by palladium-catalyzed methods due to their milder conditions and broader scope, Ullmann coupling remains a relevant tool, particularly for specific transformations where palladium catalysis may be less effective.
Structural Elucidation and Computational Characterization of 5 Bromo 4 Methylthiophene 2 Carboxamide Systems
Theoretical Frameworks and Applications in Thiophene (B33073) Chemistry
Computational chemistry provides powerful tools to investigate molecular properties at the atomic level. For thiophene-based systems, theoretical frameworks like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are instrumental in elucidating electronic structure and predicting chemical behavior.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. isca.me A smaller gap generally suggests higher reactivity. isca.me For thiophene derivatives, FMO analysis helps in predicting their behavior in various chemical reactions. researchgate.net
Predictive Computational Analyses
Building upon the theoretical frameworks of DFT and FMO, a range of predictive computational analyses can be performed to characterize 5-Bromo-4-methylthiophene-2-carboxamide and its analogs.
Computational Spectroscopy (e.g., NMR Data Prediction and Validation)
Computational methods, particularly DFT, can be employed to predict Nuclear Magnetic Resonance (NMR) spectral data with a high degree of accuracy. nih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds. For instance, in a study of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, a close analog, the calculated geometric parameters were found to be in good agreement with experimental data, demonstrating the reliability of these computational approaches. scispace.com
Prediction of Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electronic Chemical Potential, Ionization Potential, Electron Affinity, Electrophilicity Index)
From the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. nih.govmdpi.com These descriptors, derived from conceptual DFT, offer insights into the stability and reactivity of chemical species. semanticscholar.org
Ionization Potential (I): The energy required to remove an electron from a molecule, which can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO). nih.gov
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as the negative of the LUMO energy (A ≈ -E_LUMO). nih.gov
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. nih.govmdpi.com
Electronic Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons, calculated as μ = - (I + A) / 2. nih.govmdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η). nih.govmdpi.com
Studies on derivatives of 5-bromothiophene-2-carboxylic acid and other substituted thiophenes have utilized these descriptors to compare the reactivity of different compounds within a series. researchgate.netnih.gov For example, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, these descriptors were calculated to understand their chemical reactivity. researchgate.net
Table 1: Calculated Reactivity Descriptors for an Analogous Thiophene Derivative (4a from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides) researchgate.net
| Descriptor | Value (eV) |
| E_HOMO | -6.21 |
| E_LUMO | -1.74 |
| Ionization Potential (I) | 6.21 |
| Electron Affinity (A) | 1.74 |
| Chemical Hardness (η) | 2.23 |
| Electronic Chemical Potential (μ) | -3.97 |
| Electrophilicity Index (ω) | 3.54 |
Note: Data is for an analogous compound and serves as an illustrative example.
Assessment of Molecular Stability and Conformational Landscapes
The stability of a molecule is not only determined by its electronic properties but also by its three-dimensional structure. Computational methods can be used to explore the conformational landscape of a molecule to identify its most stable conformers. This is particularly important for molecules with flexible side chains, such as the carboxamide group in this compound. By performing a conformational search and calculating the relative energies of different conformers, the most probable and energetically favorable structures can be identified. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Non-Linear Optical (NLO) Properties Calculation
The investigation of the non-linear optical (NLO) properties of this compound is crucial for evaluating its potential in advanced photonic and optoelectronic applications. Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the NLO response of molecular systems. worldscientific.comjournalirjpac.comresearchgate.netresearchgate.net This approach allows for the calculation of key parameters that govern the NLO behavior of the compound, providing insights into its molecular structure-property relationships.
The NLO response of a molecule is primarily determined by its hyperpolarizability. For this compound, the theoretical calculation of NLO properties would involve the determination of the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. The calculations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net
The key calculated NLO parameters for this compound would be presented in a format similar to the illustrative data in Table 1. The dipole moment (μ) indicates the asymmetry in the charge distribution of the molecule. A higher dipole moment can be indicative of a larger NLO response. The linear polarizability (α) describes the linear response of the electron cloud to an applied electric field. The first hyperpolarizability (β) is the measure of the second-order NLO response and is the most critical parameter for applications such as second-harmonic generation. researchgate.net The magnitude of β is directly related to the efficiency of the NLO material.
For thiophene derivatives, the NLO properties are influenced by the presence of electron-donating and electron-withdrawing groups, which can enhance the intramolecular charge transfer (ICT) within the molecule. In this compound, the bromine atom and the carboxamide group can significantly influence the electronic distribution and, consequently, the hyperpolarizability of the molecule. Computational studies on similar thiophene-based systems have demonstrated that such substitutions can lead to substantial NLO responses. journalirjpac.comsemanticscholar.org
The calculated values for polarizability and hyperpolarizability are often reported in electrostatic units (esu). A higher value of the first hyperpolarizability (β) suggests a more significant NLO activity, making the compound a promising candidate for NLO materials. It is important to note that while computational methods provide valuable predictions, experimental validation is ultimately necessary to confirm the NLO properties of this compound.
Table 1: Illustrative Calculated Non-Linear Optical Properties of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound was not found in the referenced literature. The values are representative of what might be expected for a molecule of this type based on computational studies of similar thiophene derivatives.
| Parameter | Symbol | Value | Unit |
| Dipole Moment | μ | 4.5 | Debye |
| Mean Polarizability | <α> | 25.0 x 10-24 | esu |
| First Hyperpolarizability | β | 15.0 x 10-30 | esu |
An Exploration of this compound Derivatives and Structure-Activity Relationships in Research Contexts
The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with thiophene derivatives being particularly noteworthy for their wide range of pharmacological properties. mdpi.com The compound this compound serves as a valuable scaffold in the design and synthesis of novel molecules with potential therapeutic applications. This article explores the derivatization of this compound, focusing on synthetic strategies, structure-reactivity correlations, and the development of advanced analogues.
Future Directions and Advanced Research Frontiers
Development of More Sustainable and Efficient Synthetic Routes for Substituted Thiophenes
The synthesis of substituted thiophenes is moving towards greener and more efficient methodologies to minimize environmental impact and reduce costs. nih.gov Traditional methods often rely on harsh conditions and hazardous reagents, prompting the development of sustainable alternatives. nih.govrsc.org
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times, often from hours to minutes, while improving yields. For instance, the Gewald reaction, a multicomponent condensation for synthesizing 2-aminothiophenes, has been successfully adapted to a microwave-assisted format. derpharmachemica.com
Environmentally Benign Solvents: Researchers are replacing hazardous organic solvents with greener alternatives like ethanol (B145695), water, and deep eutectic solvents. rsc.orgnih.gov An environmentally friendly electrophilic cyclization reaction for synthesizing halogenated thiophenes has been developed using ethanol as a solvent and sodium halides as the halogen source. nih.gov
Transition-Metal-Free Reactions: To avoid the toxicity and cost associated with heavy metals, metal-free synthetic pathways are being explored. nih.gov An environmentally sustainable strategy for the chemoselective heterocyclization of bromoenynes uses inexpensive and safe potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate in a transition-metal-free process. organic-chemistry.org
Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product are a cornerstone of green chemistry. Metal-catalyzed heterocyclization of functionalized alkynes is one such powerful, atom-economical methodology for the regioselective synthesis of substituted thiophenes from acyclic precursors. nih.gov
A comparison of traditional versus emerging sustainable synthetic methods highlights the advantages of these new approaches.
| Feature | Traditional Synthesis (e.g., Paal–Knorr) | Sustainable Synthesis (e.g., MAOS, Metal-Free) |
| Reaction Time | Often hours to days | Minutes to a few hours derpharmachemica.com |
| Solvents | Often hazardous organic solvents (e.g., carbon disulfide) rsc.org | Benign solvents (e.g., ethanol, water, ionic liquids) nih.govnih.gov |
| Catalysts | Often require harsh conditions or heavy metals | Catalyst-free, or use of recyclable/non-toxic catalysts organic-chemistry.orgnih.gov |
| Energy Consumption | High, due to prolonged heating rsc.org | Lower, due to rapid microwave heating derpharmachemica.com |
| Byproducts | Can generate significant hazardous waste | Minimized waste generation (high atom economy) nih.gov |
Advanced Computational Modeling for Novel Derivative Design and Property Prediction
Computational chemistry has become an indispensable tool for accelerating the discovery and development of novel thiophene (B33073) derivatives. By predicting molecular properties and biological activities, these models guide synthetic efforts, saving time and resources. researchgate.net
Key computational techniques include:
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic features of thiophene derivatives. nih.gov These calculations can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the electronic properties and potential applications in materials science. nih.gov
Machine Learning (ML) and Deep Learning (DL): State-of-the-art ML and DL models are being used to accurately predict the thermophysical properties of thiophene derivatives under various conditions, such as high pressure. nih.gov Models like Light Gradient Boosting Machine (LightGBM) have shown superior performance in predicting properties like density, which is critical for materials science applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of the therapeutic potential of newly designed, unsynthesized thiophene derivatives. researchgate.net
Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as a thiophene derivative, and a biological target, typically a protein. It helps in predicting the binding affinity and mode of action, providing insights into the compound's potential as a drug. nih.govrsc.org
The following table summarizes the application of various computational models in the study of thiophene derivatives.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | HOMO/LUMO energies, net charges, bond lengths, vibrational frequencies researchgate.netnih.gov |
| Machine/Deep Learning | Thermophysical property prediction | High-pressure density, critical temperature, critical pressure nih.gov |
| QSAR | Prediction of biological activity | Antimicrobial, antioxidant, and anticancer activities researchgate.netnih.gov |
| Molecular Docking | Elucidating drug-receptor interactions | Binding affinity, binding modes, identification of key interacting amino acids nih.govrsc.org |
Interdisciplinary Research Integrating Synthetic Strategies and Theoretical Chemistry
The synergy between synthetic organic chemistry and theoretical/computational chemistry is a powerful driver of innovation in the field of thiophene research. bohrium.com This integrated approach allows for a rational design of novel molecules with desired properties, from advanced materials to potent therapeutic agents. rsc.org
In this interdisciplinary workflow, computational studies are first employed to design a library of virtual thiophene derivatives and predict their properties. nih.gov The most promising candidates are then synthesized in the lab. The experimental results are subsequently used to refine the computational models, creating a feedback loop that enhances the predictive power of the theoretical methods. rsc.org
This integration is evident in recent studies where newly synthesized thiophene derivatives were characterized not only by standard analytical techniques but also by DFT calculations to rationalize their electronic properties and reactivity. Furthermore, molecular docking studies on these compounds have successfully supported experimental findings of their biological activities, providing a deeper understanding of their mechanism of action at the molecular level. nih.govrsc.org This combined approach is crucial for developing multifunctional agents with diverse therapeutic applications, such as antimicrobial and antioxidant properties. rsc.org
Q & A
Q. Basic/Advanced
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C common for thiophenes) .
- Photodegradation : Conduct accelerated UV exposure tests (e.g., 254 nm) and monitor via HPLC .
- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent bromine loss or oxidation .
What role does this compound play in synthesizing heterocyclic frameworks?
Advanced
The compound serves as a precursor for:
- Thieno[3,2-b]pyridines : Via Buchwald-Hartwig amination with aminopyridines .
- Polycyclic Aromatics : Participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) through the carboxamide group .
How can researchers validate synthetic scalability while minimizing hazardous byproducts?
Q. Advanced
- Green Chemistry Metrics : Calculate E-factors and atom economy during route scoping .
- Flow Chemistry : Optimize exothermic bromination steps in continuous reactors to improve safety .
- Byproduct Analysis : Use GC-MS or LC-MS to track halogenated impurities and implement quenching protocols (e.g., Na₂S₂O₃ washes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
